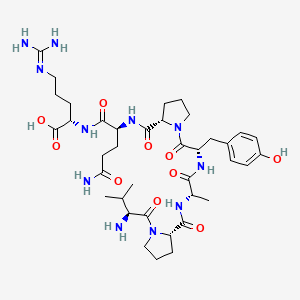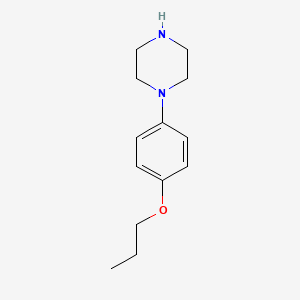![molecular formula C42H23Cl3F18OP2Re B12558196 Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium CAS No. 143123-91-5](/img/structure/B12558196.png)
Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium is a complex organometallic compound It features a rhenium center coordinated with multiple chloro and trifluoromethyl-substituted phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of rhenium precursors with chloro and trifluoromethyl-substituted phenylphosphine ligands. The reaction conditions often include:
Solvents: Commonly used solvents include dichloromethane or toluene.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The rhenium center can be oxidized to higher oxidation states.
Reduction: Reduction reactions can occur, particularly at the rhenium center.
Substitution: Ligand substitution reactions are common, where one or more of the phenyl groups can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various phosphine ligands or halides can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhenium complexes, while substitution reactions can produce a variety of rhenium-phosphine complexes.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the radioactive isotopes of rhenium.
Industry: Utilized in materials science for the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves coordination chemistry principles. The rhenium center can interact with various substrates through its coordination sites, facilitating reactions such as catalysis. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- **Chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]rhenium
- Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]rhenium
Uniqueness
This compound is unique due to its specific combination of chloro and trifluoromethyl-substituted phenyl groups coordinated to a rhenium center. This unique structure imparts distinct electronic and steric properties, making it valuable for specialized applications in catalysis and materials science.
Propiedades
Número CAS |
143123-91-5 |
|---|---|
Fórmula molecular |
C42H23Cl3F18OP2Re |
Peso molecular |
1240.1 g/mol |
Nombre IUPAC |
chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-λ5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-λ5-phosphane;rhenium |
InChI |
InChI=1S/C42H23Cl3F18OP2.Re/c43-35-23-29(42(61,62)63)11-22-36(35)66(45,33-18-7-27(8-19-33)40(55,56)57,34-20-9-28(10-21-34)41(58,59)60)64-65(44,30-12-1-24(2-13-30)37(46,47)48,31-14-3-25(4-15-31)38(49,50)51)32-16-5-26(6-17-32)39(52,53)54;/h1-23H; |
Clave InChI |
ILTUVGCWBBJPIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)(OP(C4=CC=C(C=C4)C(F)(F)F)(C5=CC=C(C=C5)C(F)(F)F)(C6=C(C=C(C=C6)C(F)(F)F)Cl)Cl)Cl.[Re] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)


![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)


![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)
![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)

![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)
![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
